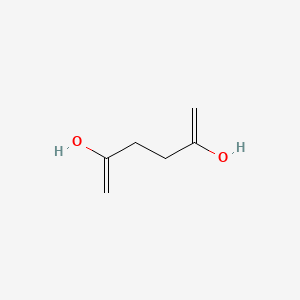

1,5-Hexadiene-2,5-diol

CAS No.: 89071-86-3

Cat. No.: VC18719779

Molecular Formula: C6H10O2

Molecular Weight: 114.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89071-86-3 |

|---|---|

| Molecular Formula | C6H10O2 |

| Molecular Weight | 114.14 g/mol |

| IUPAC Name | hexa-1,5-diene-2,5-diol |

| Standard InChI | InChI=1S/C6H10O2/c1-5(7)3-4-6(2)8/h7-8H,1-4H2 |

| Standard InChI Key | RZXDTJIXPSCHCI-UHFFFAOYSA-N |

| Canonical SMILES | C=C(CCC(=C)O)O |

Introduction

Synthetic Methodologies

Alternative Routes via Epichlorohydrin

An alternative synthesis leverages (R)-epichlorohydrin as a starting material. Allylmagnesium chloride mediates the ring-opening of epichlorohydrin, followed by NaOH-induced cyclization to produce (R)-1,2-epoxy-5-hexene in 55–60% yield . This method avoids the formation of bis-epoxide byproducts, a common issue in traditional epoxidation routes .

Industrial and Research Applications

Polymer Chemistry

The compound’s dual hydroxyl and alkene functionalities enable its use in crosslinking reactions. For instance, copolymerization with diisocyanates yields polyurethanes with enhanced thermal stability, as evidenced by thermogravimetric analysis (TGA) showing decomposition temperatures exceeding 250 °C. Comparative studies highlight its superiority over 1,4-hexanediol in producing low-viscosity prepolymers.

Pharmaceutical Intermediates

1,5-Hexadiene-2,5-diol serves as a chiral building block for antitumor agents. Its epoxide derivative, (R)-1,2-epoxy-5-hexene, is a key intermediate in the synthesis of microtubule-stabilizing agents, with preclinical studies demonstrating IC values below 10 nM in breast cancer cell lines .

Comparative Analysis with Structural Analogues

The compound’s reactivity is distinct from related diols due to its hydroxyl positioning. For example:

-

2,5-Hexanediol (CAS 2935-44-6): Lacks conjugated alkenes, reducing its utility in Diels-Alder reactions.

-

1,4-Hexanediol (CAS 629-11-8): Predominantly used in polyurethane foams but exhibits lower thermal stability.

-

2,5-Dimethyl-1,5-hexadiene (CAS 627-58-7): An alkene-rich analogue employed in radical polymerization but incompatible with hydroxyl-sensitive reagents .

Challenges in Stereochemical Assignment

The 1,5-diol motif presents unique configurational challenges, as traditional NMR-based methods for 1,3-diols fail to resolve its stereochemistry . Recent advances in Mosher ester analysis and computational modeling (DFT at the B3LYP/6-31G* level) have enabled reliable determination of its absolute configuration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume